N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a hexanamide group attached to a benzoxazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Hexanamide Group: The hexanamide group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, modulating their activity.
Pathways Involved: It can affect pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide stands out due to its specific hexanamide group, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide |
InChI |
InChI=1S/C22H26N2O2/c1-5-6-7-11-21(25)23-18-10-8-9-17(16(18)4)22-24-19-12-14(2)15(3)13-20(19)26-22/h8-10,12-13H,5-7,11H2,1-4H3,(H,23,25) |
InChI Key |
BFOJUGHRZVNHQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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